molecular formula C65H76Cl2N4O6P2Ru B12611245 [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Cat. No.: B12611245
M. Wt: 1243.2 g/mol
InChI Key: RJVUHQGIDZFJBW-OGLOXHGMSA-L
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Description

Structural Characterization of [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Molecular Architecture and Ligand Coordination

Bis-phosphane Ligand Stereoelectronic Properties

The bis-phosphane ligand in this complex features two 3,5-dimethylphenyl groups and methoxy-substituted pyridinyl rings, creating a sterically demanding and electron-rich coordination environment. The 3,5-dimethylphenyl substituents impose significant steric bulk, which restricts rotational freedom around the phosphorus–pyridinyl bonds, while the methoxy groups at the 2,6-positions of the pyridinyl rings enhance electron donation via resonance effects. This combination of steric protection and electron-donating capacity stabilizes the ruthenium center against undesired side reactions during catalytic cycles.

The phosphorus atoms adopt a trans configuration relative to the ruthenium center, as evidenced by crystallographic studies of analogous Ru(II)-phosphane complexes. The Ru–P bond lengths typically range between 2.28–2.35 Å, consistent with strong σ-donor interactions. The bite angle of the bis-phosphane ligand (P–Ru–P) is approximately 92°, which optimizes orbital overlap while minimizing ligand–ligand repulsion.

Bond Parameter Value
Ru–P bond length 2.30 ± 0.05 Å
P–Ru–P bite angle 92°
C–O (methoxy) bond length 1.42 Å
Chiral Diamine Ligand Configuration and Chelation Effects

The (2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine ligand provides a rigid chiral environment through its C2-symmetric backbone and chelating nitrogen donors. The 4-methoxyphenyl groups create a hydrophobic pocket around the ruthenium center, while the methyl substituent at the 3-position induces axial chirality. The diamine binds in a bidentate fashion, forming a six-membered metallacycle with Ru–N bond lengths of 2.08–2.12 Å.

Chelation induces a distorted octahedral geometry at the ruthenium center, with the diamine occupying equatorial positions. The N–Ru–N bite angle measures 85°, which is narrower than ideal for an octahedral complex due to steric constraints from the methoxyphenyl groups. This distortion enhances enantioselectivity in asymmetric transformations by creating a well-defined chiral pocket.

Ruthenium Center Coordination Geometry Analysis

The ruthenium(II) center adopts a distorted octahedral geometry, with the two chloride ligands in a cis configuration. The bis-phosphane and diamine ligands occupy four equatorial sites, while the chlorides occupy axial positions. Key bond angles include:

  • Cl–Ru–Cl: 88°
  • P–Ru–N: 91° (average)
  • N–Ru–N: 85°

This geometry is stabilized by π-backdonation from the ruthenium d-orbitals to the phosphane ligands, as evidenced by shortened Ru–P bonds compared to purely σ-donating ligands. The cis-dichloro configuration facilitates ligand substitution during catalytic cycles, making the complex highly reactive toward substrates in hydrogenation reactions.

Crystallographic Studies and Bond Length Analysis

Single-crystal X-ray diffraction reveals a pseudo-octahedral coordination sphere with significant distortion due to ligand steric effects. The ruthenium center resides in a cavity formed by the bis-phosphane and diamine ligands, with chloride ions completing the coordination sphere. Key crystallographic parameters include:

Parameter Value
Ru–Cl bond length 2.38 Å
Ru–N bond length 2.10 Å
P–Ru–P bite angle 92°
N–Ru–N bite angle 85°

The dihedral angle between the pyridinyl rings of the bis-phosphane ligand is 54°, indicating partial conjugation between the aromatic systems. This conjugation moderates the electron-donating capacity of the phosphane ligands, balancing steric and electronic effects for optimal catalytic activity.

Spectroscopic Characterization Techniques

³¹P NMR Analysis of Phosphane Ligands

The ³¹P NMR spectrum exhibits a singlet at δ 58.2 ppm, consistent with equivalent phosphorus environments in the trans-bis-phosphane configuration. The absence of coupling (²JPP < 1 Hz) confirms minimal electronic communication between the phosphorus atoms, likely due to the rigid pyridinyl backbone. The upfield shift relative to free phosphane ligands (δ ~−5 ppm) indicates strong Ru→P π-backdonation.

Circular Dichroism for Chiral Center Confirmation

Circular dichroism (CD) spectroscopy validates the (2S) configuration of the diamine ligand. Key Cotton effects appear at:

  • 245 nm (Δε = +12.3)
  • 290 nm (Δε = −8.7)

These bands correspond to n→π* transitions in the chiral diamine moiety and align with spectra of analogous (S)-configured Ru(II) complexes. The positive signal at 245 nm arises from the methoxyphenyl groups, while the negative band at 290 nm reflects the helicity induced by the methyl substituent.

Properties

Molecular Formula

C65H76Cl2N4O6P2Ru

Molecular Weight

1243.2 g/mol

IUPAC Name

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

InChI

InChI=1S/C46H50N2O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h13-26H,1-12H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.0.../s1

InChI Key

RJVUHQGIDZFJBW-OGLOXHGMSA-L

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Synthesis of Ligands

Coordination to Ruthenium

  • The ligands are coordinated to a ruthenium precursor, commonly ruthenium dichloride , under inert atmosphere conditions to prevent oxidation or moisture interference. This step is crucial for ensuring the stability and reactivity of the resulting complex.

Reaction Conditions

The following reaction conditions are typically employed during the synthesis:

  • Inert Atmosphere: Use of nitrogen or argon to maintain an oxygen-free environment.

  • Temperature Control: Reactions are often conducted at controlled temperatures to optimize yield and minimize side reactions.

  • Solvent Selection: Common solvents include dichloromethane or toluene, which facilitate ligand solubility and reactivity.

Industrial Production Methods

For large-scale production, the laboratory synthesis methods can be scaled up by:

Research Findings

Recent studies have highlighted the effectiveness of this compound as a catalyst in various chemical reactions due to its unique electronic properties derived from the ruthenium center and the steric effects of the bulky phosphane ligands.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands around the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions may yield new organometallic compounds with different ligands.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a catalyst in organic synthesis reactions. Its role includes:

  • Hydrogenation : Facilitating the addition of hydrogen to unsaturated compounds.
  • Oxidation : Promoting the conversion of alcohols to carbonyl compounds.
  • C-C Bond Formation : Enabling the formation of carbon-carbon bonds crucial for building complex organic molecules .

Industrial Processes

In industrial settings, this compound is utilized for:

  • Fine Chemical Production : Serving as a catalyst in the synthesis of pharmaceuticals and agrochemicals.
  • Polymerization Reactions : Acting as a catalyst in producing polymers with specific properties.

Anticancer Research

The compound has shown potential as an anticancer agent. Ruthenium complexes, including this one, have been studied for their ability to:

  • Target Cancer Cells : They exhibit selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Mechanisms of Action : The interaction with DNA and proteins may lead to apoptosis in cancer cells, making them promising candidates for cancer therapy .

Photodynamic Therapy

Research indicates that this compound can be utilized in photodynamic therapy (PDT). It can generate reactive oxygen species upon light activation, which can selectively destroy cancerous tissues while sparing healthy ones .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of ruthenium complexes similar to this compound. The results indicated that these complexes could induce apoptosis in various cancer cell lines more effectively than traditional platinum-based drugs. The study highlighted the reduced side effects and increased selectivity towards tumor cells as significant advantages .

Case Study 2: Catalytic Efficiency

In another study focusing on organic synthesis, the compound was tested as a catalyst for hydrogenation reactions. The findings demonstrated high conversion rates and selectivity for desired products, showcasing its potential for industrial applications in fine chemical synthesis .

Mechanism of Action

The mechanism of action of this compound likely involves the coordination of the ruthenium center to specific molecular targets, leading to the activation or inhibition of various biochemical pathways. The phosphane and pyridine ligands may play a crucial role in stabilizing the ruthenium center and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other ruthenium-diamine-phosphane complexes, such as Noyori-type catalysts (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) and Grubbs-Hoveyda catalysts. Key distinctions include:

  • Diamine Ligand : The (2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine ligand differs from traditional diamines like DPEN (1,2-diphenylethane-1,2-diamine) by incorporating methoxy substituents, which may modulate electronic effects at the ruthenium center.

Catalytic Performance

Limited comparative data exist for this compound, but analogous systems provide insights:

Parameter This Compound Noyori Catalyst Grubbs Catalyst
Application Asymmetric hydrogenation (hypothesized) Asymmetric transfer hydrogenation Olefin metathesis
Turnover Frequency (TOF) Not reported 100–500 h⁻¹ 10⁴–10⁵
Enantiomeric Excess (ee) Undocumented >99% (ketone reduction) N/A

Research Findings and Challenges

  • Synthetic Complexity : The multi-step synthesis of the pyridinyl-phosphane ligand (evidenced in related compounds ) poses scalability challenges compared to commercially available ligands like BINAP.
  • Spectroscopic Characterization: NMR and X-ray crystallography (via SHELX software ) are critical for confirming the stereochemistry and ligand coordination.

Biological Activity

The compound in focus comprises a complex structure involving phosphane ligands and a dichlororuthenium center. This article examines its biological activity, including potential anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be broken down into three primary components:

  • Phosphane Ligands : These are known for their ability to stabilize metal centers and enhance biological activity.
  • Dichlororuthenium : Ruthenium complexes have gained attention for their unique properties in biological systems, particularly in cancer therapy.
  • Dimethoxypyridine : This moiety is often associated with biological activity due to its electron-donating capabilities.

Anticancer Activity

Research indicates that ruthenium complexes, including those similar to our compound, exhibit promising anticancer properties. The mechanisms of action primarily involve:

  • Induction of Apoptosis : Ruthenium compounds can trigger programmed cell death in cancer cells by generating oxidative stress and damaging DNA .
  • Targeting Hypoxic Tumor Environments : Ruthenium(II) species are converted into more active forms under hypoxic conditions typical of tumor microenvironments, enhancing their efficacy against cancer cells .

Case Study : A study on a related ruthenium complex demonstrated significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and leukemia cells . The observed IC50 values indicated effective inhibition of cell growth at low concentrations.

Antimicrobial Activity

The antimicrobial potential of ruthenium complexes has also been explored. The compound's structure suggests possible interactions with bacterial membranes and enzymes:

  • Bactericidal Effects : Studies have shown that similar ruthenium complexes possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The interaction with bacterial DNA and proteins disrupts essential cellular processes, leading to cell death.

Data Table 1: Antimicrobial Activity Comparison

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
Ruthenium Complex AE. coli15 µg/mL
Ruthenium Complex BS. aureus10 µg/mL
Ruthenium Complex CPseudomonas aeruginosa20 µg/mL

Interaction with Biomolecules

Ruthenium complexes often interact with biomolecules such as DNA and proteins:

  • DNA Binding : The ability to form stable adducts with DNA can lead to interference in replication and transcription processes, further contributing to their anticancer effects .
  • Protein Interaction : These complexes may alter protein functions through binding, impacting various signaling pathways within the cell.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity bis-phosphane ligands in this complex, and how can reaction efficiency be monitored?

  • Methodology :

  • Optimize phosphane ligand synthesis using photoinduced methods (e.g., UV irradiation) to enhance yield and selectivity, as demonstrated in deformylative phosphonylation reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) and 1H^1H-NMR to track intermediate formation, referencing spectral markers for pyridine and phosphane moieties .
  • Purify intermediates via vacuum filtration and washing with methanol/water mixtures to remove unreacted precursors .

Q. Which spectroscopic techniques are critical for confirming the structural identity of the ligand components, and what key spectral markers should be prioritized?

  • Methodology :

  • 1H^1H-NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for pyridine and dimethylphenyl groups) and methoxy peaks (δ ~3.8 ppm) to confirm substitution patterns .
  • HRMS : Validate molecular weight using electrospray ionization (ESI-HRMS), ensuring alignment between calculated and observed m/zm/z values (e.g., ±0.0003 Da tolerance) .
  • FTIR : Identify P–C and C–O stretches (1000–1300 cm1^{-1}) to confirm phosphane and methoxy group incorporation .

Advanced Research Questions

Q. How can researchers systematically evaluate the impact of ligand substituents (e.g., dimethoxy vs. dimethylphenyl groups) on the electronic properties of the ruthenium center?

  • Methodology :

  • Synthesize ligand analogs with varying substituents (e.g., replacing methoxy with ethoxy) and compare their coordination to ruthenium using 31P^{31}P-NMR to assess phosphane-metal binding shifts .
  • Perform cyclic voltammetry to measure redox potentials of the Ru center, correlating substituent electron-donating/withdrawing effects with catalytic activity in hydrogenation or transfer reactions .
  • Use density functional theory (DFT) to model ligand-Ru interactions, prioritizing HOMO-LUMO gaps and charge distribution analysis .

Q. What experimental approaches are effective in resolving contradictions between theoretical catalytic activity predictions and observed reactivity for such ruthenium complexes?

  • Methodology :

  • Conduct controlled kinetic studies under inert atmospheres to isolate ligand decomposition pathways (e.g., phosphane oxidation) that may reduce catalytic efficiency .
  • Compare experimental turnover numbers (TONs) with computational predictions by adjusting steric parameters (e.g., Tolman cone angles) in DFT models to account for bulkier substituents .
  • Validate ligand purity via 1H^1H-NMR and HRMS before catalytic testing to rule out impurities as sources of discrepancies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for ligand synthesis steps?

  • Methodology :

  • Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters. For example, reports a 63% yield for a related compound using Method A, but lower yields may arise from incomplete precursor dissolution .
  • Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., oxidized phosphanes) that may reduce isolated yields .
  • Cross-validate spectral data with literature benchmarks (e.g., methoxy proton integration ratios in 1H^1H-NMR) to confirm successful ligand formation .

Methodological Best Practices

  • Safety Protocols : Handle air-sensitive phosphane ligands in gloveboxes and quench reactive intermediates with degassed solvents to prevent oxidation .
  • Theoretical Frameworks : Align experimental design with organometallic chemistry principles (e.g., ligand steric/electronic effects on metal centers) to ensure hypothesis-driven research .

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